1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of a trifluoromethylthio group, an amino group, and a bromopropanone moiety.
Preparation Methods
The synthesis of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-amino-3-(trifluoromethylthio)benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Bromination: The resulting compound is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromopropanone moiety.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the bromopropanone moiety to a hydroxyl group.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s trifluoromethylthio group imparts lipophilicity, making it useful in the design of bioactive molecules that can cross cell membranes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance binding affinity to target proteins, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity . Pathways involved may include signal transduction, metabolic regulation, and cellular transport .
Comparison with Similar Compounds
Similar compounds to 1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one include:
1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-2-one: Lacks the bromine atom, resulting in different reactivity and applications.
4-Amino-3-(trifluoromethyl)phenol: Contains a hydroxyl group instead of the bromopropanone moiety, affecting its chemical behavior and biological activity.
Trifluoromethyl-substituted pyrazoles: These compounds share the trifluoromethyl group but have different core structures, leading to distinct properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H9BrF3NOS |
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Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[4-amino-3-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)6-2-3-7(15)8(4-6)17-10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
MJSJTRJIHKZRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)SC(F)(F)F)Br |
Origin of Product |
United States |
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